molecular formula C10H21NO2 B7905470 4-(Diethoxymethyl)piperidine

4-(Diethoxymethyl)piperidine

Cat. No.: B7905470
M. Wt: 187.28 g/mol
InChI Key: NQJMJSCGGZUYGT-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)piperidine is a chemical compound of significant interest in medicinal and organic chemistry due to its piperidine ring and protected aldehyde functionality. The piperidine moiety is a ubiquitous saturated heterocycle and a fundamental structural feature found in numerous top-selling pharmaceuticals, natural alkaloids, and biologically active compounds . The diethoxymethyl group acts as a versatile synthetic handle, serving as a protected aldehyde form that can be deprotected under mild acidic conditions to generate an aldehyde functionality in situ. This makes the compound a valuable bifunctional building block; the piperidine nitrogen can be functionalized, while the acetal group can be converted to an aldehyde for further derivatization, such as in nucleophilic addition reactions or as a precursor to other functional groups. The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex molecules. Piperidine derivatives are extensively investigated for a wide spectrum of pharmacological activities, including use as local anesthetics, antiarrhythmic agents, and immunosuppressants . For instance, recent scientific studies have explored synthetic piperidine analogues for their potent in vivo immunosuppressive effects and their ability to inhibit cellular and humoral immune responses . Furthermore, piperidine-based structures are actively researched for their local anesthetic and antiarrhythmic properties, with studies showing high binding affinity to biological targets like sodium channels . Researchers utilize this compound to develop novel drug-like substances, leveraging its scaffold to create libraries of derivatives for biological screening and structure-activity relationship (SAR) studies. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(diethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJMJSCGGZUYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCNCC1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)piperidine typically involves the reaction of piperidine with diethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding piperidine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Diethoxymethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are crucial for cellular processes like apoptosis, proliferation, and differentiation. By influencing these pathways, this compound can exert therapeutic effects in various disease models .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine derivatives are tailored by modifying substituents at the 4-position, leading to diverse physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of 4-Substituted Piperidine Derivatives
Compound Name Substituent at 4-Position Key Applications/Biological Activities References
4-(Diethoxymethyl)piperidine Diethoxymethyl Hypothesized: Intermediate, drug candidate N/A
4-(Methoxymethyl)piperidine Methoxymethyl Organic synthesis intermediate
UK-78,282 Diphenylmethoxymethyl Kv1.3 potassium channel blocker
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxy-phenyl Pharmaceutical research (P2X3 receptor)
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine Benzodioxolyl carbonyl AMPA receptor modulation (anti-fatigue)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in 4-(4-Trifluoromethoxy-phenyl)-piperidine increases electronegativity and metabolic stability, enhancing receptor affinity . In contrast, methoxymethyl or diethoxymethyl groups are electron-donating, improving solubility.
  • Steric Effects : Bulkier groups like diphenylmethoxymethyl (UK-78,282) enhance selectivity for ion channels by restricting conformational flexibility .
Key SAR Insights:
  • Piperidine vs. Heterocyclic Replacements : Piperidine is irreplaceable in EP2 receptor benzamides, but morpholine derivatives show superior activity in pyrimidines .
  • Substituent Position : Para-substitutions (e.g., fluorine in benzamides) optimize receptor binding, while meta/ortho positions reduce potency .
Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Safety Notes
4-(Methoxymethyl)piperidine 0 80–81 (27 Torr) 0.9±0.1 Flammable liquid
4-(Diphenylmethoxy)piperidine Hydrochloride N/A N/A N/A Handle with PPE
  • Diethoxymethyl Group : Likely less volatile than methoxymethyl analogs but may pose similar flammability risks.

Biological Activity

4-(Diethoxymethyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including effects on the central nervous system, anti-inflammatory actions, and antimicrobial activity. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study focusing on various piperidine compounds demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Central Nervous System Effects

Piperidine derivatives are also investigated for their neuroactive properties. In animal models, this compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests a potential application in treating neurological disorders such as depression or anxiety.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its effectiveness as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted where rats were administered varying doses of this compound. Behavioral tests indicated a dose-dependent increase in locomotor activity, suggesting stimulant effects on the central nervous system. The compound's interaction with dopamine receptors was further confirmed through receptor binding assays.

Q & A

Advanced Research Question

  • Dynamic NMR : Monitor chair-chair flipping of the piperidine ring at variable temperatures (e.g., −80°C to 25°C) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to predict equatorial vs. axial diethoxymethyl orientations .
  • NOESY experiments : Detect spatial proximity between diethoxy protons and adjacent piperidine hydrogens .

How can researchers mitigate safety risks when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of vapors .
  • Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Notes

  • Methodological Focus : Emphasized synthesis, characterization, and data reconciliation techniques from peer-reviewed protocols.
  • Inferred Data : Structural analogs (e.g., 4-benzylpiperidine, opioid antagonists) guided answers where direct evidence was unavailable.

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